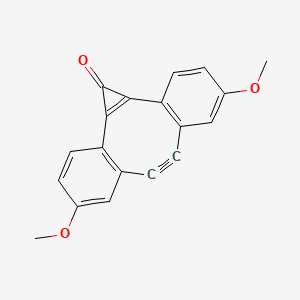
Fl-DIBO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorogenic dibenzocyclooctyne (Fl-DIBO) is a selective and high sensitivity fluorescent probe used in click chemistry. It reacts rapidly with azide compounds to form highly fluorescent products with a maximum emission wavelength of 469 nm and excitation wavelength of 363 nm . This compound is particularly useful for labeling diazo-tagged proteins without detectable background signal interference .
准备方法
Synthetic Routes and Reaction Conditions
The preparation method involves resuspending the protein with 1×PBS (pH 7.4) and incubating with NHS-activated ester (25 mM in DMSO) overnight at room temperature . The labeled proteins are then co-incubated with Fl-DIBO (25-500 μM) at 37°C for 18 hours .
Industrial Production Methods
The industrial production of fluorogenic dibenzocyclooctyne involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is typically produced in solid form, with a light yellow to yellow appearance . It is stored at 4°C, protected from light, and can be dissolved in solvents like DMSO for use .
化学反应分析
Types of Reactions
Fluorogenic dibenzocyclooctyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This reaction is highly selective and efficient, forming stable triazole linkages.
Common Reagents and Conditions
The common reagents used in these reactions include azide compounds and copper catalysts. The reaction conditions typically involve room temperature or slightly elevated temperatures (up to 37°C) and solvents like DMSO or PBS .
Major Products
The major products formed from these reactions are highly fluorescent triazole compounds, which are useful for various labeling and detection applications in biological and chemical research .
科学研究应用
Fluorogenic dibenzocyclooctyne has a wide range of applications in scientific research:
作用机制
Fluorogenic dibenzocyclooctyne exerts its effects through a click chemistry mechanism. It contains an alkyne group that reacts with azide compounds to form triazole linkages . This reaction is highly specific and efficient, resulting in the formation of highly fluorescent products. The molecular targets involved in this mechanism are azide-containing molecules, and the pathway involves copper-catalyzed azide-alkyne cycloaddition .
相似化合物的比较
Fluorogenic dibenzocyclooctyne is unique in its high sensitivity and selectivity for azide compounds. Similar compounds include other dibenzocyclooctyne derivatives and fluorogenic probes like nitrones, nitrile oxides, and diazo derivatives . fluorogenic dibenzocyclooctyne stands out due to its rapid reaction kinetics and high fluorescence intensity, making it particularly useful for applications requiring minimal background signal interference .
属性
分子式 |
C19H12O3 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
8,15-dimethoxytetracyclo[11.4.0.02,4.05,10]heptadeca-1(13),2(4),5(10),6,8,14,16-heptaen-11-yn-3-one |
InChI |
InChI=1S/C19H12O3/c1-21-13-5-7-15-11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-17(15)19(18)20/h5-10H,1-2H3 |
InChI 键 |
BZYUEUWYGRHCPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3=C(C3=O)C4=C(C=C(C=C4)OC)C#C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
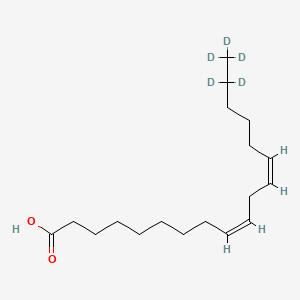
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
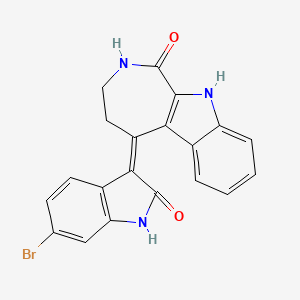
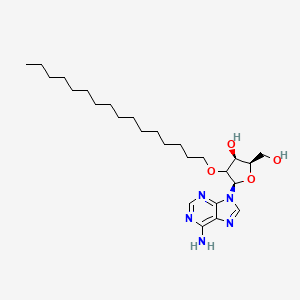
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)
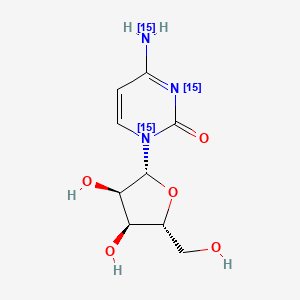
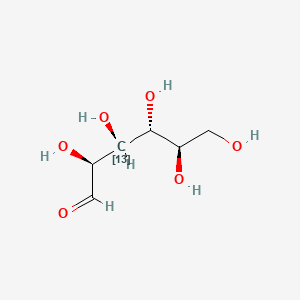
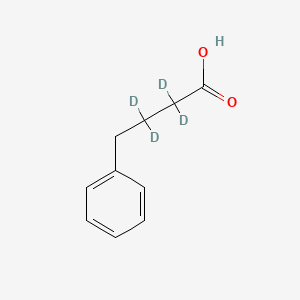

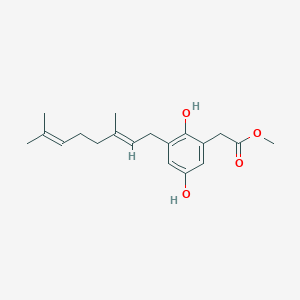
![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)

